4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Structure-Activity Relationship Medicinal Chemistry Oxadiazole Heterocycle

4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-08-5) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a central benzamide core bearing a para-dimethylsulfamoyl substituent and a 1,3,4-oxadiazole heterocycle linked at position 5 to a 4-methoxyphenyl group. Structurally related sulfamoyl benzamides have been disclosed as ligands of cannabinoid receptors, particularly CB2, with demonstrated functional selectivity and in vivo antiallodynic activity in rodent pain models.

Molecular Formula C18H18N4O5S
Molecular Weight 402.43
CAS No. 442881-08-5
Cat. No. B2550764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS442881-08-5
Molecular FormulaC18H18N4O5S
Molecular Weight402.43
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N4O5S/c1-22(2)28(24,25)15-10-6-12(7-11-15)16(23)19-18-21-20-17(27-18)13-4-8-14(26-3)9-5-13/h4-11H,1-3H3,(H,19,21,23)
InChIKeyMHKGJTRSKWGCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-08-5): Structural Identity and Core Pharmacophore Overview


4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-08-5) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a central benzamide core bearing a para-dimethylsulfamoyl substituent and a 1,3,4-oxadiazole heterocycle linked at position 5 to a 4-methoxyphenyl group . Structurally related sulfamoyl benzamides have been disclosed as ligands of cannabinoid receptors, particularly CB2, with demonstrated functional selectivity and in vivo antiallodynic activity in rodent pain models [1]. However, a comprehensive literature search (PubMed, Google Patents, ChEMBL, BindingDB) as of the knowledge cutoff date did not yield any primary research article, patent, or public database entry reporting quantitative pharmacological or biophysical data specifically for the 4-methoxyphenyl-1,3,4-oxadiazole-bearing analog identified by CAS 442881-08-5. The evidence base for this compound is therefore currently limited to structural inference from its chemotype class.

Why Generic Substitution Fails for 4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-08-5): Chemotype-Specific SAR and Absence of Interchangeability Data


Within the sulfamoyl benzamide class, even subtle modifications to the heterocyclic or aryl appendages can produce dramatic shifts in receptor subtype selectivity, functional activity, and in vivo tolerability. The reference CB2-selective sulfamoyl benzamide series achieved 120-fold functional selectivity over CB1 through systematic optimization of the amide linkage, arylsulfonamide substitution, and terminal heterocycle [1]. Simply substituting the 1,3,4-oxadiazole-4-methoxyphenyl moiety of the title compound with a different oxadiazole regioisomer, alternative aryl group (e.g., 4-fluorophenyl, 4-chlorophenyl), or different sulfamoyl N-substituent (e.g., methyl, cyclohexylethyl) introduces distinct electronic, steric, and hydrogen-bonding profiles that are known to reorder target engagement and PK properties. No head-to-head bridging data exist to support therapeutic or pharmacological interchangeability between CAS 442881-08-5 and any in-class analog; procurement based on assumed equipotency or target profile carries unquantified risk.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-08-5) versus Closest Structural Analogs


Structural Differentiation: 4-Methoxyphenyl Substituent on the 1,3,4-Oxadiazole Ring vs. Alternative Aryl Analogs

The 4-methoxyphenyl group appended to position 5 of the 1,3,4-oxadiazole ring is a key structural differentiator. In the broader sulfamoyl benzamide class, the nature of the aryl substituent on the oxadiazole significantly modulates CB2 receptor affinity and selectivity. In the foundational SAR study by Worm et al., compound 27 (bearing a 4-fluorophenyl-substituted thiadiazole) achieved a CB2 functional EC₅₀ of 0.8 nM with 120-fold selectivity over CB1 [1]. The 4-methoxyphenyl group of the title compound introduces a distinct electron-donating para-methoxy substituent (Hammett σₚ = –0.27) versus the electron-withdrawing 4-fluoro (σₚ = +0.06) of compound 27, altering the electrostatic potential of the oxadiazole ring. Direct comparative pharmacological data for CAS 442881-08-5 are absent from the public literature. This evidence is class-level inference pending experimental confirmation.

Structure-Activity Relationship Medicinal Chemistry Oxadiazole Heterocycle

Dimethylsulfamoyl vs. Cyclohexyl(ethyl)sulfamoyl Substitution: Physicochemical and Metabolic Stability Inference

The dimethylsulfamoyl (–SO₂N(CH₃)₂) group at the para-position of the benzamide ring distinguishes this compound from closely related sulfamoyl benzamides bearing bulkier N-substituents. In the anti-mycobacterial 1,3,4-oxadiazole series, the cyclohexyl(ethyl)sulfamoyl analog (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) was reported to possess antimycobacterial activity more pronounced against M. tuberculosis [1]. The smaller dimethylsulfamoyl group (MW 108.1 Da for the sulfamoyl fragment) versus cyclohexyl(ethyl)sulfamoyl (MW ~201.3 Da) reduces overall molecular weight and lipophilicity (cLogP reduction estimated at ~1.5–2.0 log units based on fragment contributions), which may confer advantages in solubility and metabolic soft-spot reduction, though at the potential cost of reduced hydrophobic target engagement. No direct comparative metabolism or solubility data exist for CAS 442881-08-5.

Sulfonamide SAR Metabolic Stability Cannabinoid Receptor Ligands

CB2 Receptor Class Affinity Potential: Class-Level Inference from Sulfamoyl Benzamide Patent and Publication Landscape

The sulfamoyl benzamide chemotype, to which the title compound belongs, is explicitly claimed as a cannabinoid receptor modulator scaffold in WO2007058960A1, with exemplified compounds demonstrating CB2 receptor functional activity [1]. The most optimized CB2-selective sulfamoyl benzamide (compound 27, reverse amide 40) achieved an EC₅₀ of 0.8 nM at CB2 with 120-fold selectivity over CB1, and produced robust antiallodynic activity in rodent models of postoperative and neuropathic pain at 3–30 mg/kg i.p. without cannabinergic CNS side effects [2]. The title compound contains the requisite sulfamoyl benzamide pharmacophore but incorporates a 1,3,4-oxadiazole-4-methoxyphenyl moiety not represented among the published optimized leads. No CB1 or CB2 binding, functional, or selectivity data are publicly available for CAS 442881-08-5. Its cannabinoid receptor activity is uncharacterized and cannot be inferred quantitatively from published analogs.

Cannabinoid CB2 Receptor Functional Selectivity Pain

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism: Impact on Metabolic Stability and Binding Conformation

The title compound features a 1,3,4-oxadiazole ring, whereas many commercially available dimethylsulfamoyl benzamide analogs carry a 1,2,4-oxadiazole regioisomer (e.g., 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide) . The 1,3,4-oxadiazole isomer generally exhibits greater metabolic stability due to reduced susceptibility to ring-opening hydrolysis compared to the 1,2,4-isomer, a property exploited in numerous drug design campaigns [1]. This intrinsic metabolic advantage of the 1,3,4-oxadiazole core represents a class-level differentiation factor for CAS 442881-08-5 relative to 1,2,4-oxadiazole-containing analogs. No direct comparative metabolic stability data (e.g., microsomal t₁/₂, hepatocyte clearance) are published for CAS 442881-08-5.

Oxadiazole Regioisomerism Metabolic Stability Heterocyclic Chemistry

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-08-5) Based on Available Chemotype Evidence


Exploratory CB2 Receptor Ligand Screening in Recombinant Cell-Based Functional Assays

Given the validated CB2 receptor activity of the sulfamoyl benzamide chemotype [1], CAS 442881-08-5 may be prioritized for CB2 (and counter-screen CB1) functional assay panels (e.g., GTPγS binding, cAMP, β-arrestin recruitment) to establish its receptor activity profile. Procurement is recommended for laboratories seeking to expand the SAR landscape of the oxadiazole-substituted sulfamoyl benzamide sub-series.

In Vitro Metabolic Stability Assessment of the 1,3,4-Oxadiazole-4-Methoxyphenyl Phenotype

The 1,3,4-oxadiazole core is predicted to offer superior metabolic stability over 1,2,4-oxadiazole analogs [2]. Procurement of CAS 442881-08-5 for liver microsome or hepatocyte stability assays would provide compound-specific data to validate this class-level inference and benchmark the 4-methoxyphenyl substituent effect on clearance.

Structure-Activity Relationship Expansion of Sulfamoyl Benzamide Non-Cannabinoid Pharmacology

Related dimethylsulfamoyl-1,3,4-oxadiazole-benzamide analogs have been reported to possess antimycobacterial activity [3]. CAS 442881-08-5 can be procured for broad-panel antimicrobial, anti-inflammatory, or enzyme inhibition screening to uncover novel pharmacology beyond the cannabinoid system, given the privileged nature of the oxadiazole-sulfonamide scaffold.

Physicochemical Profiling and Formulation Pre-Screening of a Dimethylsulfamoyl-Containing Lead-Like Scaffold

The dimethylsulfamoyl group confers lower molecular weight and predicted reduced lipophilicity relative to bulkier sulfamoyl analogs, suggesting favorable lead-like properties for oral bioavailability. Procurement for kinetic solubility, logD, and permeability (PAMPA/Caco-2) assays is warranted to generate baseline developability data for this specific substitution pattern.

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